REACTION_CXSMILES
|
Cl.NO.[OH-].[K+].CC1[N:8]([CH2:13][CH2:14][CH2:15][O:16][C:17]2[CH:22]=[C:21]([CH2:23][N:24]3[CH2:29][CH2:28][CH2:27][CH2:26][CH2:25]3)[CH:20]=[CH:19][N:18]=2)C(C)=CC=1>C(O)C>[N:24]1([CH2:23][C:21]2[CH:20]=[CH:19][N:18]=[C:17]([O:16][CH2:15][CH2:14][CH2:13][NH2:8])[CH:22]=2)[CH2:29][CH2:28][CH2:27][CH2:26][CH2:25]1 |f:0.1,2.3|
|
Name
|
|
Quantity
|
8.6 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
26 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
2-[3-(2,5-dimethylpyrrol-1-yl)propoxy]-4-piperidinomethylpyridine
|
Quantity
|
8.7 g
|
Type
|
reactant
|
Smiles
|
CC=1N(C(=CC1)C)CCCOC1=NC=CC(=C1)CN1CCCCC1
|
Type
|
CUSTOM
|
Details
|
The resulting solution is stirred 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
with reflux for 6 hours
|
Duration
|
6 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with ethanol
|
Type
|
WASH
|
Details
|
washed twice with 30 ml of ethyl acetate
|
Type
|
WASH
|
Details
|
the solution is washed twice again with 30 ml of ethyl acetate
|
Type
|
ADDITION
|
Details
|
made clearly basic by addition of a concentrated solution of potassium hydroxide
|
Type
|
EXTRACTION
|
Details
|
The solution is extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase is dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated off
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
N1(CCCCC1)CC1=CC(=NC=C1)OCCCN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |